molecular formula C15H10Cl2N4 B5873315 2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B5873315
M. Wt: 317.2 g/mol
InChI Key: WOCDFSWVKFIWSE-GIJQJNRQSA-N
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Description

2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is an organic compound with the molecular formula C15H10Cl2N4. This compound is known for its unique chemical structure, which includes both chlorobenzaldehyde and phthalazinyl hydrazone moieties. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-chloro-1-phthalazinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
  • 3-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
  • 2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
  • 2-methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Uniqueness

2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to the presence of both chlorobenzaldehyde and phthalazinyl hydrazone moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for research and development .

Properties

IUPAC Name

4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]phthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4/c16-13-8-4-1-5-10(13)9-18-20-15-12-7-3-2-6-11(12)14(17)19-21-15/h1-9H,(H,20,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCDFSWVKFIWSE-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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